Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an indolinone moiety. Key substituents include:
- Thiophen-2-yl group at position 5, contributing π-conjugation and electron-rich properties.
- Isobutyl ester at position 6, influencing solubility and bioavailability compared to smaller esters like ethyl or methyl .
The synthesis likely follows methods analogous to related thiazolo[3,2-a]pyrimidine derivatives, involving condensation of a thiouracil precursor with chloroacetic acid and a substituted aldehyde (e.g., thiophen-2-ylcarboxaldehyde) under reflux in acetic anhydride/acetic acid with sodium acetate catalysis .
Properties
CAS No. |
618077-83-1 |
|---|---|
Molecular Formula |
C27H25N3O4S2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S2/c1-5-12-29-18-10-7-6-9-17(18)21(24(29)31)23-25(32)30-22(19-11-8-13-35-19)20(16(4)28-27(30)36-23)26(33)34-14-15(2)3/h5-11,13,15,22H,1,12,14H2,2-4H3/b23-21- |
InChI Key |
FHYKYDGOHAJYPY-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CS5)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under specific reaction conditions. The process may include:
Aldol Condensation: A base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, triggering an unusual reductive cyclization reaction.
Cyclization: The formation of the thiazolopyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly on the indolinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolinone derivatives, while reduction can produce reduced thiazolopyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound has demonstrated significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity when compared to standard chemotherapeutic agents.
Case Studies and Research Findings
-
Antiproliferative Activity :
- In a study examining various derivatives of oxindole compounds, isobutyl substitution was found to significantly influence the anticancer activity of the derivatives. Specifically, compounds with isobutyl groups exhibited varying degrees of potency against MCF-7 cells, with IC50 values ranging from 0.44 µM to 47.1 µM depending on structural modifications .
- The introduction of an allyl group in the nitrogen position of the oxindole moiety led to enhanced activity. For instance, the derivative with an allyl substitution showed an IC50 value of 1.28 µM against MCF-7 cells, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
-
Mechanistic Insights :
- The mechanism of action for these compounds often involves inducing apoptosis in cancer cells. Evidence suggests that the compounds increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death . This apoptotic effect was corroborated by assays measuring externalization of phosphatidylserine.
-
Structure-Activity Relationship (SAR) :
- A systematic investigation into the SAR revealed that modifications on the isatin moiety significantly impacted biological activity. For example, halogen substitutions on the isatin ring were shown to enhance antiproliferative effects, with fluorine being particularly beneficial compared to chlorine or bromine .
- A comprehensive analysis indicated that the presence of thiophene rings and thiazole structures contributed positively to the compound's bioactivity, suggesting that these heterocycles play a crucial role in enhancing anticancer properties .
Comprehensive Data Tables
The following tables summarize key findings related to the compound's anticancer activity and structure modifications:
| Compound | Substitution | IC50 (µM) MCF-7 | Selectivity Index |
|---|---|---|---|
| 7a | F | 1.53 | 9.2 |
| 7b | Cl | 8.87 | 4.5 |
| 9a | Allyl | 1.28 | 18.3 |
| 9c | Isobutyl | 47.1 | Not significant |
Mechanism of Action
The mechanism of action of Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Induce Apoptosis: It activates procaspase-3, leading to the induction of apoptosis in cancer cells.
Target Cellular Pathways: The compound affects key proteins involved in apoptotic pathways, such as BIM, BAX, Bcl-2, and p53.
Comparison with Similar Compounds
Key Spectral Data:
- IR Spectroscopy : All analogues show characteristic C=O stretches (~1700–1750 cm⁻¹) and C≡N stretches (~2200 cm⁻¹) for nitrile-containing derivatives .
- NMR: The target compound’s allyl group would exhibit distinct alkene proton signals (δ ~5.0–6.0 ppm) and indolinone NH signals (δ ~10–12 ppm), similar to compound 11a .
Crystal Structure Analysis:
The ethyl ester analogue () crystallizes in a monoclinic P2₁/n space group with a puckered pyrimidine ring (deviation of 0.224 Å from planarity) and intermolecular C–H···O hydrogen bonds forming chains along the c-axis . The thiophen-2-yl group in the target compound may alter packing due to sulfur’s larger van der Waals radius compared to oxygen or methyl groups.
Biological Activity
Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Indolinone Moiety : Known for its role in various biological activities.
- Thiazolopyrimidine Core : Associated with antimicrobial and anticancer properties.
- Thiophene Ring : Enhances the lipophilicity and bioavailability of the compound.
| Property | Value |
|---|---|
| CAS Number | 618077-83-1 |
| Molecular Formula | C27H25N3O4S2 |
| Molecular Weight | 519.6 g/mol |
The biological activity of this compound involves several mechanisms:
- Induction of Apoptosis : The compound activates procaspase pathways leading to apoptosis in cancer cells. It modulates key proteins involved in apoptosis such as BAX and Bcl-2.
- Cell Cycle Regulation : It affects cellular pathways that regulate the cell cycle, particularly influencing the G2/M phase transition.
- Targeting VEGFR : Some studies indicate that derivatives of this compound may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Anticancer Activity
The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. Notable findings include:
Case Studies and Research Findings
-
MCF-7 Cell Line :
- In studies involving the MCF-7 breast cancer cell line, Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene) exhibited IC50 values ranging from 8.38 µM to 11.67 µM, indicating potent anticancer activity compared to standard treatments like Sorafenib (IC50 = 7.55 µM) .
- The mechanism involved upregulation of pro-apoptotic factors (Bax, caspase 8, caspase 9) and downregulation of anti-apoptotic factors (Bcl-2) .
- Antimicrobial Activity :
Comparative Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Isobutyl derivative | 8.38 - 11.67 | Anticancer |
| Sorafenib | 7.55 | Anticancer |
| Other thiazolopyrimidines | >20 | Variable |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Isobutyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : Synthesis requires multi-step reactions under tightly controlled conditions. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to promote cyclization and minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetic acid) enhance reaction efficiency and purity .
- Catalysts : Ammonium acetate or sodium acetate to facilitate condensation and arylidene formation .
- Purification : Recrystallization (ethyl acetate/ethanol mixtures) or column chromatography to isolate high-purity product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and dihedral angles between fused rings (e.g., thiazolo-pyrimidine and thiophene planes at ~80°) .
Q. How do solubility and stability profiles vary under different experimental conditions?
- Methodological Answer :
- Solubility : Polar solvents (DMSO, methanol) are optimal due to the compound's ester and heteroaromatic groups. Solubility decreases in non-polar solvents .
- pH Stability : Stable in neutral to mildly acidic conditions (pH 5–7) but prone to hydrolysis in strong alkaline environments (>pH 9) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in proposed reaction mechanisms for this compound?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via time-resolved HPLC to identify rate-determining steps .
- Isotopic Labeling : Use C-labeled reactants to trace carbon migration during cyclization .
- Computational Modeling : Density Functional Theory (DFT) to compare energy barriers of competing pathways .
Q. How can computational chemistry enhance the design of derivatives with improved biological activity?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target enzymes (e.g., kinases) by simulating interactions with the thiophene and pyrimidine moieties .
- QSAR Modeling : Correlate substituent electronic effects (e.g., allyl vs. benzyl groups) with bioactivity trends .
- ADMET Prediction : Optimize pharmacokinetics by modeling absorption and metabolic stability .
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., inflammatory cytokines) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Cellular Assays : Dose-dependent inhibition studies in cancer cell lines (e.g., IC determination) .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity data be addressed?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols .
- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities affecting bioactivity .
- Meta-Analysis : Compare structural analogs (e.g., benzyl vs. isobutyl esters) to identify substituent-dependent trends .
Structural and Mechanistic Insights
Q. What role do steric and electronic effects play in directing chemical reactions involving this compound?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., allyl group at position 1) hinder nucleophilic attacks on the pyrimidine ring .
- Electronic Effects : Electron-withdrawing groups (e.g., thiophene) enhance electrophilicity at the 3-oxo position, facilitating nucleophilic additions .
Synthetic Pathway Optimization
Q. What advanced purification techniques improve yield in large-scale synthesis?
- Methodological Answer :
- Prep-HPLC : Separate isomers using chiral columns (e.g., cellulose-based phases) .
- Crystallization Screening : Test solvent mixtures (e.g., DCM/hexane) to optimize crystal habit and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
